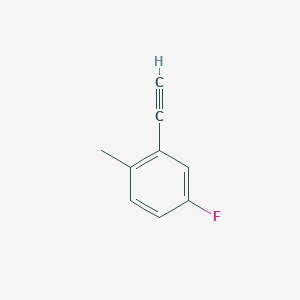

2-Ethynyl-4-fluoro-1-methylbenzene

Descripción general

Descripción

2-Ethynyl-4-fluoro-1-methylbenzene is a chemical compound with the molecular formula C9H7F . It has been reported to afford 1,4-disubstituted 1,2,3-triazole on reaction with azide under typical Cu (I)-catalyzed azide alkyne cycloaddition (CuAAC) conditions .

Molecular Structure Analysis

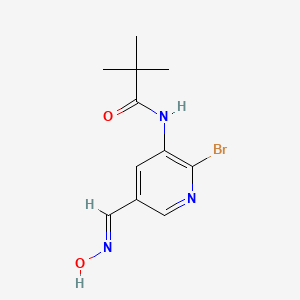

The molecular structure of 2-Ethynyl-4-fluoro-1-methylbenzene consists of a benzene ring with ethynyl (C≡CH), fluoro (F), and methyl (CH3) substituents . The average mass of the molecule is 134.150 Da and the monoisotopic mass is 134.053177 Da .Chemical Reactions Analysis

2-Ethynyl-4-fluoro-1-methylbenzene has been reported to react with azide under Cu (I)-catalyzed azide alkyne cycloaddition (CuAAC) conditions to afford 1,4-disubstituted 1,2,3-triazole . The exact mechanism of this reaction is not detailed in the available resources.Physical And Chemical Properties Analysis

2-Ethynyl-4-fluoro-1-methylbenzene has a density of 1.0±0.1 g/cm3, a boiling point of 168.4±33.0 °C at 760 mmHg, and a vapor pressure of 2.1±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.8±3.0 kJ/mol, and the flash point is 46.9±18.5 °C . The index of refraction is 1.512, and the molar refractivity is 38.5±0.4 cm3 .Aplicaciones Científicas De Investigación

Photophysical Studies in Solution and Crystals

Research on derivatives of 2-Ethynyl-4-fluoro-1-methylbenzene, such as 1,4-diethynyl-2-fluorobenzene, has provided insights into the effects of chromophore aggregation and planarization on their photophysical properties. Studies have shown that these compounds exhibit distinct photophysical behaviors in solutions and crystalline forms, with specific attention to their absorption, fluorescence excitation, and emission spectra. The presence of cofacial dimers and trimers within crystal structures influences the spectral properties, highlighting the impact of molecular aggregation on photophysical responses (Levitus et al., 2001).

Electrochemical Fluorination

Electrochemical fluorination studies involving derivatives of 2-Ethynyl-4-fluoro-1-methylbenzene have been conducted to explore synthetic routes and mechanisms underlying the fluorination process. These studies have contributed to understanding the electrochemical behavior of fluorinated aromatic compounds and their derivatives, shedding light on the pathways leading to various fluorinated products and the conditions that favor specific reactions (Momota et al., 1994).

Time-Resolved Imaging of Molecular Structure

Research involving laser-aligned molecules of related compounds, such as 1-ethynyl-4-fluorobenzene, has demonstrated the potential for using femtosecond photoelectron diffraction to image molecular structures with high temporal and spatial resolution. This approach aims to capture dynamic changes in molecular geometries during photochemical reactions, offering a promising avenue for investigating ultrafast molecular dynamics (Boll et al., 2013).

Propiedades

IUPAC Name |

2-ethynyl-4-fluoro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c1-3-8-6-9(10)5-4-7(8)2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDUKRMQGGEDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynyl-4-fluoro-1-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride](/img/structure/B1439695.png)

![4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1439702.png)

![3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride](/img/structure/B1439704.png)

![[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride](/img/structure/B1439706.png)

![N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine](/img/structure/B1439710.png)

![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide](/img/structure/B1439712.png)